molecular formula C5H5BrN2O3S B13003315 4-Amino-5-bromopyridine-3-sulfonic acid

4-Amino-5-bromopyridine-3-sulfonic acid

Katalognummer: B13003315
Molekulargewicht: 253.08 g/mol
InChI-Schlüssel: SJNVCHPVLWDCJY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Amino-5-bromopyridine-3-sulfonic acid is a chemical compound with the molecular formula C5H5BrN2O3S and a molecular weight of 253.07 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of an amino group at the 4-position, a bromine atom at the 5-position, and a sulfonic acid group at the 3-position of the pyridine ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-bromopyridine-3-sulfonic acid typically involves the diazotization of 3-aminopyridines followed by substitution of the diazo group with a sulfonyl group The intermediate pyridine-3-sulfonyl chlorides are then hydrolyzed to form the sulfonic acids

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale diazotization and sulfonation reactions, followed by purification steps to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-5-bromopyridine-3-sulfonic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

4-Amino-5-bromopyridine-3-sulfonic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Amino-5-bromopyridine-3-sulfonic acid depends on its specific application. In biological systems, it may act as an inhibitor or modulator of specific enzymes or receptors. The sulfonic acid group can enhance the compound’s solubility and binding affinity to target proteins, while the amino and bromine groups can participate in various interactions with the molecular targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Amino-5-bromopyridine-3-sulfonic acid is unique due to the presence of all three functional groups (amino, bromine, and sulfonic acid) on the pyridine ring. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry.

Eigenschaften

Molekularformel

C5H5BrN2O3S

Molekulargewicht

253.08 g/mol

IUPAC-Name

4-amino-5-bromopyridine-3-sulfonic acid

InChI

InChI=1S/C5H5BrN2O3S/c6-3-1-8-2-4(5(3)7)12(9,10)11/h1-2H,(H2,7,8)(H,9,10,11)

InChI-Schlüssel

SJNVCHPVLWDCJY-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=C(C=N1)Br)N)S(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.